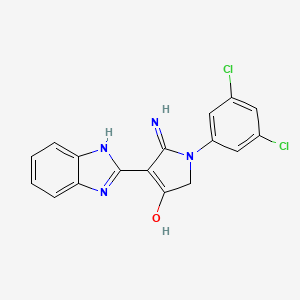

5-amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE is a complex organic compound that features a benzodiazole ring, a dichlorophenyl group, and a dihydropyrrolone structure. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

Formation of the Benzodiazole Ring: Starting from ortho-phenylenediamine, the benzodiazole ring can be formed through cyclization reactions.

Introduction of the Dichlorophenyl Group: This step may involve electrophilic aromatic substitution reactions to introduce the dichlorophenyl group.

Formation of the Dihydropyrrolone Structure: This can be achieved through condensation reactions involving appropriate amines and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This may include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Solvents: Selection of suitable solvents to dissolve reactants and control reaction environments.

Temperature and Pressure: Controlling temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinone-like structures.

Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, modifying its functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

Chemistry

Catalysis: The compound may serve as a ligand in catalytic reactions.

Material Science:

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.

Fluorescent Probes: Use in imaging and diagnostic applications due to its potential fluorescent properties.

Medicine

Drug Development: Exploration as a lead compound for developing new pharmaceuticals.

Antimicrobial Activity: Potential use in developing antimicrobial agents.

Industry

Dye Synthesis: Use in the synthesis of dyes and pigments.

Polymer Additives: Potential application as an additive in polymer manufacturing.

Mechanism of Action

The mechanism by which 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE exerts its effects can involve:

Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

Pathways Involved: Modulation of biochemical pathways, such as signal transduction or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

Benzodiazole Derivatives: Compounds with similar benzodiazole structures.

Dichlorophenyl Compounds: Compounds featuring dichlorophenyl groups.

Dihydropyrrolone Derivatives: Compounds with dihydropyrrolone structures.

Uniqueness

The uniqueness of 5-AMINO-4-(1H-1,3-BENZODIAZOL-2-YL)-1-(3,5-DICHLOROPHENYL)-2,3-DIHYDRO-1H-PYRROL-3-ONE lies in its specific combination of functional groups, which may confer unique biological activities and chemical properties.

Biological Activity

5-Amino-4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-1,2-dihydro-3H-pyrrol-3-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Benzimidazole moiety : Known for its diverse biological activities.

- Dihydropyrrole ring : Contributes to the compound's stability and interaction with biological targets.

- Dichlorophenyl group : Enhances lipophilicity and may influence the compound's binding affinity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its inhibition of fibroblast growth factor receptor 1 (FGFR1). FGFR1 is implicated in tumorigenesis, making it a significant target for cancer therapy. The compound exhibited an IC50 value of 3.5 μM against FGFR1 kinase activity, indicating promising inhibitory effects .

Further investigations into derivatives of this compound revealed even more potent inhibitors:

- 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-1H-benzimidazol-2-yl)-1,2-dihydro-pyrrol-3-one : IC50 = 0.63 μM

- 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one : IC50 = 0.32 μM

These derivatives also demonstrated antiproliferative activity against the KG1 myeloma cell line with IC50 values of 5.6 μM and 9.3 μM , respectively .

Antimicrobial Activity

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties. The compound has been evaluated for its antimicrobial efficacy against various pathogens. Studies indicate that modifications to the benzimidazole core can enhance activity against Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The SAR studies emphasize that:

- Substituents on the benzimidazole ring significantly affect biological activity.

- The presence of electron-withdrawing groups (like dichloro) enhances potency by improving binding interactions with target enzymes or receptors.

Data Table: Biological Activity Summary

| Compound Name | Target | IC50 Value (μM) | Activity Type |

|---|---|---|---|

| 5-amino-4-(1H-benzimidazol-2-yl)-phenyl-1,2-dihydro-pyrrol-3-one | FGFR1 | 3.5 | Inhibitor |

| 5-amino-1-(3-hydroxy-phenyl)-4-(6-methyl-benzimidazol-2-yl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.63 | Inhibitor |

| 5-amino-4-(1H-benzimidazol-2-yl)-1-(3-hydroxy-phenyl)-1,2-dihydro-pyrrol-3-one | FGFR1 | 0.32 | Inhibitor |

| Various benzimidazole derivatives | Bacterial pathogens | Varies | Antimicrobial |

Case Studies

A comprehensive review of benzimidazole derivatives published from 2012 to 2021 indicates that compounds similar to this compound exhibit diverse pharmacological activities including anticancer, antimicrobial, antiviral, and anti-inflammatory effects . Notably, compounds with modifications at specific positions on the benzimidazole ring showed enhanced efficacy against resistant bacterial strains.

Properties

Molecular Formula |

C17H12Cl2N4O |

|---|---|

Molecular Weight |

359.2 g/mol |

IUPAC Name |

4-(1H-benzimidazol-2-yl)-1-(3,5-dichlorophenyl)-5-imino-2H-pyrrol-3-ol |

InChI |

InChI=1S/C17H12Cl2N4O/c18-9-5-10(19)7-11(6-9)23-8-14(24)15(16(23)20)17-21-12-3-1-2-4-13(12)22-17/h1-7,20,24H,8H2,(H,21,22) |

InChI Key |

KAGFLARAOJXHAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=C(C(=N)N1C2=CC(=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4N3)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.